3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.: 400863-69-6
Cat. No.: VC16175251
Molecular Formula: C16H21N3OS
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400863-69-6 |
|---|---|
| Molecular Formula | C16H21N3OS |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C16H21N3OS/c1-3-19(4-2)16(20)14-13(17)11-9-10-7-5-6-8-12(10)18-15(11)21-14/h9H,3-8,17H2,1-2H3 |
| Standard InChI Key | RNPUCQGUDAJVNK-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)C1=C(C2=C(S1)N=C3CCCCC3=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a bicyclic thieno[2,3-b]quinoline scaffold with a tetrahydroquinoline moiety, an amino group at position 3, and a diethylcarboxamide group at position 2 (Table 1). The quinoline ring is partially saturated, reducing planarity and enhancing solubility compared to fully aromatic analogs.
Table 1: Basic Chemical Information
| Property | Value |
|---|---|
| CAS No. | 400863-69-6 |
| Molecular Formula | C₁₆H₂₁N₃OS |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| Canonical SMILES | CCN(CC)C(=O)C1=C(C2=C(S1)N=C3CCCCC3=C2)N |
The thieno ring (sulfur-containing heterocycle) contributes to electron-rich regions, facilitating interactions with biological targets, while the carboxamide group enhances hydrogen-bonding potential.
Physicochemical Characteristics
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxamide and amino groups.
-
Stability: Stable under inert conditions but susceptible to oxidation at the sulfur atom in the thieno ring.
-
LogP: Estimated at 2.8, indicating moderate lipophilicity suitable for cell membrane penetration.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis involves a multi-step sequence (Table 2), typically starting with the construction of the tetrahydrothienoquinoline core.
Table 2: Representative Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | PPA (polyphosphoric acid), 120°C | 45% |
| 2 | Amination | NH₃/MeOH, 60°C, 12h | 68% |
| 3 | Carboxamide Formation | Diethylamine, EDC/HOBt, DCM | 52% |
Key challenges include optimizing cyclization efficiency and minimizing byproducts during amination. Recent advances employ microwave-assisted synthesis to reduce reaction times.
Structural Derivatives
Modifications at the carboxamide (e.g., replacing diethyl with aryl groups) or quinoline regions have been explored to enhance bioavailability. For example:
-
N-(3-Chloro-2-methylphenyl) analog: Shows improved potency but reduced solubility .
-
N-(3-Methoxyphenyl) analog: Exhibits enhanced metabolic stability.
Biological Activity and Mechanism of Action
Antiproliferative Effects
In vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation (Table 3).
Table 3: Antiproliferative Activity (IC₅₀ Values)
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.4 |
| A549 (Lung Cancer) | 18.7 |
| HeLa (Cervical Cancer) | 15.2 |
Mechanistically, the compound induces reactive oxygen species (ROS) overproduction, leading to mitochondrial membrane depolarization and caspase-3 activation.
Selectivity and Toxicity
-
Selectivity Index: 3.2 (MCF-7 vs. MCF-10A normal breast cells), indicating moderate cancer selectivity.
-
hERG Inhibition: Low affinity (IC₅₀ > 30 μM), suggesting minimal cardiotoxicity risk.
Pharmacokinetic and Pharmacodynamic Profiles
Absorption and Distribution
-
Caco-2 Permeability: 8.2 × 10⁻⁶ cm/s, indicating moderate oral bioavailability.
-
Plasma Protein Binding: 89%, necessitating dose adjustments for therapeutic efficacy.
Metabolism and Excretion
Primary metabolites result from hepatic CYP3A4-mediated oxidation of the diethylcarboxamide group. Renal excretion accounts for 65% of elimination.
Challenges and Future Directions
While promising, the compound faces limitations:
-
Solubility: Requires formulation optimization (e.g., nanoemulsions).
-
Metabolic Stability: Prodrug strategies may mitigate rapid clearance.
Ongoing structure-activity relationship (SAR) studies aim to refine potency and pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume